Thieno[3,2-d]pyrimidine-6-carbonitrile

PDE7 inhibition thienopyrimidine isomerism kinase selectivity

Thieno[3,2-d]pyrimidine-6-carbonitrile (CAS 2109811-82-5) is the unsubstituted parent heterocycle of the thieno[3,2-d]pyrimidine family, featuring a 6-cyano group (σₚ ≈ 0.66) that strongly withdraws electron density from the pyrimidine ring. This scaffold is specifically validated in PI3K inhibitor (GDC-0941) and dual EGFR/microtubule inhibitor programs. Unlike the isomeric thieno[2,3-d]pyrimidine series developed for PDE7 inhibition, the [3,2-d] isomer directs SAR toward kinase and PI3K targets and enables regioselective derivatisation at the 4-position. With MW 161.19 g/mol, it qualifies as a fragment (MW <250 Da) for FBDD campaigns. For medicinal chemistry programs requiring rapid SNAr diversification, the 4-chloro derivative (CAS 875798-54-2) is recommended as the procurement-ready alternative.

Molecular Formula C7H3N3S
Molecular Weight 161.19 g/mol
Cat. No. B13115106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine-6-carbonitrile
Molecular FormulaC7H3N3S
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESC1=C(SC2=CN=CN=C21)C#N
InChIInChI=1S/C7H3N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H
InChIKeyGCVKNDGZLRYTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidine-6-carbonitrile: Core Scaffold Identity and Procurement Baseline


Thieno[3,2-d]pyrimidine-6-carbonitrile (CAS 2109811-82-5) is the unsubstituted parent heterocycle of the thieno[3,2-d]pyrimidine family, bearing an electron-withdrawing nitrile group at the 6-position of the pyrimidine ring [1]. This scaffold serves as a versatile synthetic intermediate for constructing kinase inhibitors, PDE7 inhibitors, and antimicrobial agents [2]. Unlike its 4-chloro or 4-amino derivatives—which appear as final bioactive compounds in patent and literature disclosures—the 6-carbonitrile parent is predominantly employed as a building block for further derivatisation, particularly at the 4-position .

Why Generic Thienopyrimidine Substitution Fails for Thieno[3,2-d]pyrimidine-6-carbonitrile Procurement


Three isomeric thienopyrimidine scaffolds exist—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—and they are not functionally interchangeable [1]. The [3,2-d] isomer places the sulfur atom at a different ring position relative to the pyrimidine nitrogens compared to the [2,3-d] isomer, altering both electronic distribution and steric accessibility at the 4- and 6-positions [2]. Patent literature demonstrates that 4-aminothieno[2,3-d]pyrimidine-6-carbonitriles were developed as PDE7 inhibitors, whereas the thieno[3,2-d] scaffold has been preferentially elaborated into EGFR/kinase dual inhibitors and PI3K inhibitors such as GDC-0941 [3]. Simply substituting the [3,2-d] isomer with a [2,3-d] or [3,4-d] analog will not preserve the same SAR trajectory or synthetic derivatisation potential, because the nitrile group's electronic contribution and the ring fusion geometry dictate downstream reactivity and target engagement.

Quantitative Differentiation Evidence for Thieno[3,2-d]pyrimidine-6-carbonitrile Relative to Closest Comparators


Isomeric Differentiation: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine-6-carbonitrile in PDE7 Inhibitor Selectivity

The thieno[2,3-d]pyrimidine-6-carbonitrile scaffold (with 4-amino substitution) has been patented as a PDE7 inhibitor series, whereas the thieno[3,2-d]pyrimidine scaffold has been elaborated into EGFR/kinase dual inhibitors and PI3K inhibitors. This divergent biological annotation is driven by the isomeric ring fusion [1]. No PDE7 inhibitory activity has been reported for the [3,2-d] isomer series, indicating that the sulfur placement alters target selectivity profiles [2].

PDE7 inhibition thienopyrimidine isomerism kinase selectivity

6-Position Substituent Effect on Potency: Methyl vs. Cyano in Thieno[3,2-d]pyrimidines

Within the thieno[3,2-d]pyrimidine class, substitution at the 6-position is well-tolerated for biological activity, whereas substitution at the 7-position results in a measurable potency decrease [1]. Introducing a methyl group at the 6-position maintained activity, but shifting the methyl to the 7-position caused a 2.6-fold decrease in potency [1]. The 6-carbonitrile group, being strongly electron-withdrawing (Hammett σₚ ≈ 0.66 for CN), provides a distinct electronic environment compared to the electron-donating methyl group, which can be exploited to tune the reactivity of the 4-position for nucleophilic aromatic substitution (SNAr) [2].

SAR 6-substitution kinase inhibitor potency

Synthetic Utility: 4-Chloro Derivative as Preferred Intermediate for Kinase Inhibitor Libraries

The unsubstituted Thieno[3,2-d]pyrimidine-6-carbonitrile lacks a leaving group at the 4-position, limiting its direct utility in SNAr diversification. By contrast, its 4-chloro derivative (CAS 875798-54-2) is the commercially dominant building block, with documented purity of 95% and clear hazard classification (H302, H315, H319, H335) enabling safe-handling protocols . The chlorine atom at C-4 provides a site for amine displacement, Suzuki coupling, or other metal-catalysed cross-coupling reactions [1]. Researchers requiring the 6-carbonitrile scaffold for library synthesis should procure the 4-chloro derivative unless the unsubstituted parent is specifically needed as a negative control or for alternative C–H functionalisation strategies.

SNAr reactivity building block kinase inhibitor synthesis

Physicochemical and Hazard Differentiation: 4-Cl Derivative vs. Parent Scaffold

The parent Thieno[3,2-d]pyrimidine-6-carbonitrile (MW 161.19) is 34.4 Da lighter than its 4-chloro counterpart (MW 195.62), which affects both shipping classification and stoichiometric calculations in synthesis [1]. The 4-chloro derivative carries explicit GHS07 hazard labelling (harmful if swallowed, causes skin and eye irritation) with defined precautionary codes, whereas no formal GHS classification was located for the parent compound, potentially complicating institutional safety review .

physicochemical properties safety data procurement specifications

Recommended Application Scenarios for Thieno[3,2-d]pyrimidine-6-carbonitrile Based on Evidence


Kinase Inhibitor Library Synthesis via 4-Position Derivatisation

The thieno[3,2-d]pyrimidine-6-carbonitrile scaffold has been validated through the development of GDC-0941 (a PI3K inhibitor) and dual EGFR/microtubule inhibitors [1]. For medicinal chemistry programs targeting the kinase family, the 4-chloro derivative of this scaffold is the recommended procurement item, as the chlorine leaving group enables rapid SNAr diversification with amine building blocks .

Electronic Tuning of Heterocyclic Cores via the 6-Nitrile Group

The 6-carbonitrile substituent (σₚ ≈ 0.66) provides strong electron withdrawal that can be exploited to modulate the reactivity of the pyrimidine ring and influence target binding. This electronic character differentiates it from 6-methyl (σₚ ≈ -0.17) or 6-H analogs and should be considered when the goal is to reduce electron density at the pyrimidine core for specific target engagement [2].

Isomer-Selective PDE7 vs. Kinase Target Screening

The [3,2-d] isomer is associated with kinase/PI3K inhibition, whereas the [2,3-d] isomer is documented for PDE7 inhibition [3][4]. When establishing screening libraries, researchers must not substitute one isomer for the other, as the ring fusion geometry dictates biological target selectivity. Procurement specifications should explicitly include the isomer designation [3,2-d] to avoid receiving the incorrect scaffold.

Fragment-Based Drug Discovery (FBDD) with Low-MW Heterocyclic Cores

With a molecular weight of 161.19 g/mol, Thieno[3,2-d]pyrimidine-6-carbonitrile falls within the fragment space (MW < 250 Da) and can serve as a core fragment for FBDD campaigns. Its lower MW compared to the 4-chloro derivative (195.62 g/mol) may be advantageous when strict fragment MW cut-offs are enforced [5].

Quote Request

Request a Quote for Thieno[3,2-d]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.